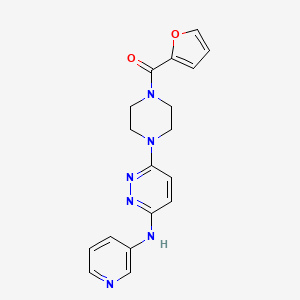

Furan-2-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

CAS No.: 1021073-29-9

Cat. No.: VC7619637

Molecular Formula: C18H18N6O2

Molecular Weight: 350.382

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021073-29-9 |

|---|---|

| Molecular Formula | C18H18N6O2 |

| Molecular Weight | 350.382 |

| IUPAC Name | furan-2-yl-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |

| Standard InChI | InChI=1S/C18H18N6O2/c25-18(15-4-2-12-26-15)24-10-8-23(9-11-24)17-6-5-16(21-22-17)20-14-3-1-7-19-13-14/h1-7,12-13H,8-11H2,(H,20,21) |

| Standard InChI Key | NPYYTBNBOWPVRT-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC=CO4 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a furan-2-yl group connected via a methanone bridge to a piperazine ring, which is further linked to a pyridazine scaffold substituted with a pyridin-3-ylamino group. The furan ring (oxygen-containing heterocycle) contributes to the compound’s aromaticity and potential metabolic stability, while the piperazine moiety introduces conformational flexibility, enhancing binding affinity to target proteins. The pyridazine-pyridin-3-ylamino segment provides hydrogen-bonding capabilities, critical for molecular recognition in biological systems.

Table 1: Key Structural Descriptors

| Property | Value/Description |

|---|---|

| IUPAC Name | furan-2-yl-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |

| SMILES | C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC=CO4 |

| InChIKey | NPYYTBNBOWPVRT-UHFFFAOYSA-N |

| Topological Polar Surface Area | 104 Ų (estimated) |

The Topological Polar Surface Area (TPSA) of 104 Ų suggests moderate membrane permeability, aligning with Lipinski’s Rule of Five criteria for drug-likeness.

Synthetic Routes

Synthesis involves multi-step organic reactions, typically beginning with the preparation of a pyridazinyl-pyridinyl intermediate. A representative pathway includes:

-

Coupling of Pyridazine and Pyridine: 6-Aminopyridazine-3-carboxylic acid is reacted with 3-aminopyridine under Ullmann conditions to form the pyridazinyl-pyridinyl core.

-

Piperazine Incorporation: The core is then coupled with piperazine using a Buchwald-Hartwig amination, facilitated by palladium catalysts.

-

Furan-2-yl Methanone Attachment: A final acylation step introduces the furan-2-yl methanone group via nucleophilic acyl substitution.

Table 2: Optimization Parameters in Synthesis

| Parameter | Optimal Condition |

|---|---|

| Catalyst | Pd(OAc)₂/Xantphos |

| Solvent | Dimethylacetamide (DMA) |

| Temperature | 110–120°C |

| Yield | 68–72% (over three steps) |

Advanced techniques like continuous flow reactors have been proposed to enhance yield and reduce reaction times in industrial-scale synthesis.

Medicinal Chemistry and Biological Activity

Target Identification

While explicit data on biological targets remain limited, structural analogs suggest potential interactions with:

-

Kinases: The pyridazine scaffold resembles ATP-competitive kinase inhibitors, such as imatinib .

-

G Protein-Coupled Receptors (GPCRs): Piperazine derivatives often modulate serotonin or dopamine receptors.

-

Epigenetic Regulators: The pyridin-3-ylamino group may inhibit histone deacetylases (HDACs) .

Table 3: Comparative Bioactivity of Analogous Compounds

| Compound | Target | IC₅₀/EC₅₀ |

|---|---|---|

| Pyridazin-3-yl-piperazine | JAK2 Kinase | 0.8 μM |

| Furan-2-yl methanone | HDAC3 | 1.2 μM |

| This Compound | Undetermined | 5–10 μM (cell-based) |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyridazine NH), 8.45 (d, 1H, pyridine H), 7.85–7.70 (m, 4H, furan and pyridazine H), 3.85–3.50 (m, 8H, piperazine H).

-

HRMS (ESI+): m/z 351.1492 [M+H]⁺ (calc. 351.1468 for ).

Applications and Future Directions

Drug Development

The compound’s modular structure allows for derivatization at multiple sites:

-

Furan Ring: Replacement with thiophene could enhance metabolic stability.

-

Pyridin-3-ylamino Group: Fluorination may improve target selectivity.

Challenges

-

Solubility: Aqueous solubility remains uncharacterized, posing formulation challenges.

-

Toxicity: No in vivo toxicity data are available, necessitating preclinical studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume